molecular formula C8H7NO2 B15058450 4-Methoxybenzo[d]isoxazole

4-Methoxybenzo[d]isoxazole

Cat. No.: B15058450
M. Wt: 149.15 g/mol
InChI Key: MLKLJQDTAHYHEY-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]isoxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its diverse biological activities and potential therapeutic applications. The presence of the methoxy group at the fourth position enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods: Industrial production of this compound may involve the use of eco-friendly synthetic strategies, including microwave-assisted and ultrasonication methods . These methods offer advantages such as reduced reaction times and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzo[d]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the isoxazole ring .

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are often mediated through its ability to bind to and alter the function of proteins involved in cell signaling and gene expression .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxy-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKLJQDTAHYHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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